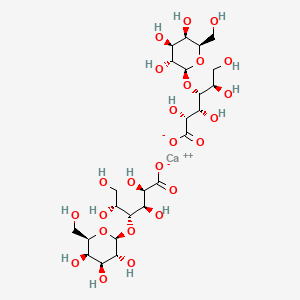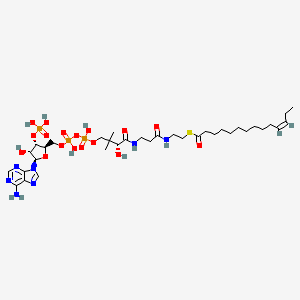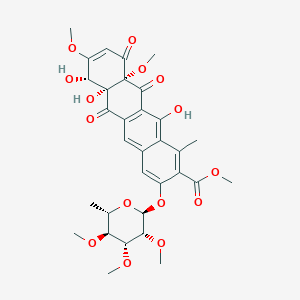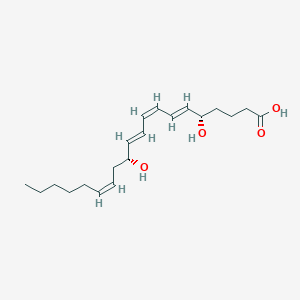
乳酸钙
描述
Calcium lactobionate is the calcium salt of lactobionic acid, produced by the oxidation of lactose . It is known for its numerous attributes as an antioxidant, chelator, and moisturizer agent .
Synthesis Analysis
Calcium lactobionate can be prepared by the electrolytic method . The process involves the oxidation of lactose in the presence of calcium carbonate and a catalyst . Another method involves the control of pH and temperature in the fermentation of Pseudomonas taetrolens .Molecular Structure Analysis
The molecular formula of Calcium lactobionate is C24H42CaO24 . Its average mass is 754.654 Da and its monoisotopic mass is 754.169189 Da .Chemical Reactions Analysis
Calcium lactobionate is produced by the oxidation of lactose . The process involves the use of a catalyst and calcium carbonate . The reaction results in the formation of calcium lactobionate and the release of carbon dioxide and hydrogen .Physical And Chemical Properties Analysis
Calcium lactobionate is a white powder in its crystallized form . It is soluble in water and is used as a firming agent in dry pudding mixes .科学研究应用
Biotechnological Production
Calcium Lactobionate is industrially produced through energy-intensive chemical synthesis, which uses costly metal catalysts, like gold and platinum . In the coming years, biotechnological production of lactobionic acid can be supposed to take the full transition to the manufacturing stage .
Microbial Production
The productivity of lactobionic acid by microbial production can be affected by various factors – choice of microorganism and its concentration, supply of oxygen, temperature, substrate, cultivation method, pH, and aeration rate .
Enzymatic Synthesis
Enzymatic synthesis gives higher productivity and lactobionic acid yield than microbial production . A lactose-oxidizing enzyme from Paraconiothyrium sp. KD-3 was found suitable for the production of calcium lactobionate .
Dairy Industry By-product
Lactose, a by-product in the dairy industry, generally undergoes oxidation by dehydrogenases and oxidases to form lactobionic acid . The enzymes are re-oxidized with electron acceptors such as 2,6-dichlorophenolindophenol (DCIP) and molecular oxygen (O2) .
Cosmetic Industry
Lactobionic acid is used as a moisturizing agent for cosmetics . It is a high-value-added compound due to its excellent properties, like antioxidant, biocompatibility, non-toxicity, chelating, biodegradability, and amphiphilic .
Pharmaceutical Industry
Lactobionic acid is a component of a soluble antibiotic, erythromycin lactobionate . It is widely applied in medicine, pharmaceutical, food, chemical, and cosmetic industry .
Food Industry
Lactobionic acid has refreshing sweetness, and is expected to be a healthy oligosaccharide that promotes the intestinal absorption of minerals . It stimulates the selective growth of Bifidobacteria .
Calcium Supplements
The combined use of polycan and calcium lactate–gluconate was found to have beneficial synergistic effects compared with the use of calcium organic acids alone .
作用机制
Target of Action
Calcium lactobionate, a calcium salt of lactobionic acid, primarily targets the body’s calcium levels . Calcium is an essential mineral that plays a crucial role in various physiological processes, including bone formation, nerve impulse transmission, muscle contraction, and blood coagulation .
Mode of Action
Calcium lactobionate works by replenishing the body’s calcium stores . As a calcium salt, it dissociates in aqueous environments such as the gastrointestinal (GI) tract into calcium cations and lactobionic acid anions . The calcium cations are then absorbed by the body, contributing to the overall calcium levels .
Biochemical Pathways
The biochemical pathways affected by calcium lactobionate are those involved in maintaining calcium homeostasis. Calcium is essential for the nervous, muscular, and skeletal systems. It helps maintain cell membrane and capillary permeability and acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle .
Result of Action
The primary result of calcium lactobionate’s action is the prevention or treatment of conditions caused by low calcium levels. These conditions include bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and certain muscle diseases (latent tetany) . It may also be used in certain patients to ensure they are getting enough calcium .
属性
IUPAC Name |
calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEMCSSAABKPLI-SQCCMBKESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42CaO24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96-82-2 (Parent) | |
| Record name | Calcium lactobionate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
754.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium lactobionate | |
CAS RN |
5001-51-4 | |
| Record name | Calcium lactobionate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis(4-O-(β-D-galactosyl)-D-gluconate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LACTOBIONATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258F856K63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Calcium lactobionate can be produced via various methods:
- Electrolysis: Electrolytic oxidation of lactose using bromine as a mediator has been shown to efficiently produce calcium lactobionate []. This method allows for control over reaction parameters like electrolyte concentration and current density.
- Bioconversion: Several bacterial species, including Burkholderia cepacia [, ] and Bacillus spp. [], demonstrate the ability to convert lactose to calcium lactobionate. This enzymatic approach utilizes microorganisms with lactose-oxidizing activity.
- Chemical Synthesis: Calcium lactobionate can be synthesized chemically using bromine water in the presence of a buffering salt like barium benzoate []. This method enables the rapid oxidation of lactose and reduces complications from hydrolysis.
ANone: Calcium lactobionate finds use in diverse fields:
- Pharmaceuticals: The compound serves as a source of calcium in pharmaceutical preparations and has been investigated for its potential sedative effects in combination with calcium bromide [].
- Food Industry: Although regulations surrounding lactobionic acid in food vary, calcium lactobionate has potential as an antioxidant, chelator, and moisturizer in food products [].
ANone: The molecular formula of calcium lactobionate is Ca(C12H21O12)2. Its molecular weight is 898.88 g/mol.
A: Research indicates that calcium lactobionate acts as a cryoprotectant, enhancing the stability of substances during freeze-drying. Studies show its protective effects on the foot-and-mouth disease virus [], highlighting its potential in preserving biological materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-prop-2-enylbutanediamide](/img/structure/B1244484.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(4-methyltriazol-1-yl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1244488.png)
![[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-10,14,15,17,27,43-hexahydroxy-11-[(4S,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1244491.png)



![2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)

